(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone
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Overview
Description
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13BrFNO2S and a molecular weight of 334.21 g/mol . This compound is characterized by the presence of a bromine, fluorine, and methoxy group on a phenyl ring, along with a thiomorpholino group attached to a methanone moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 5-bromo-2-fluoro-3-methoxybenzoyl chloride with thiomorpholine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the thiomorpholino group can be reduced to form thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, acids, or thiols .
Scientific Research Applications
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone .
- (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidino)methanone .
Uniqueness
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2S/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKJOUVZHVUWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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